molecular formula C7H13NO3 B13195648 Methyl 2-amino-4-hydroxycyclopentane-1-carboxylate

Methyl 2-amino-4-hydroxycyclopentane-1-carboxylate

Cat. No.: B13195648
M. Wt: 159.18 g/mol
InChI Key: ZNRAQOFXNWKNAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-hydroxycyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with appropriate reagents to introduce the amino and hydroxy groups at the desired positions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to obtain the compound in its purest form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-hydroxycyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted cyclopentane derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Methyl 2-amino-4-hydroxycyclopentane-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-hydroxycyclopentane-1-carboxylate is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 2-amino-4-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C7H13NO3/c1-11-7(10)5-2-4(9)3-6(5)8/h4-6,9H,2-3,8H2,1H3

InChI Key

ZNRAQOFXNWKNAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CC1N)O

Origin of Product

United States

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